molecular formula C16H17FN2S B3985922 N-(4-fluorobenzyl)-N'-(2-phenylethyl)thiourea

N-(4-fluorobenzyl)-N'-(2-phenylethyl)thiourea

Cat. No. B3985922
M. Wt: 288.4 g/mol
InChI Key: AHDIHHQPPHOYEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzyl)-N'-(2-phenylethyl)thiourea, commonly known as FPEU, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FPEU is a thiourea derivative that has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of FPEU is not fully understood. However, it has been suggested that FPEU may inhibit the activity of certain enzymes and proteins, which are involved in various cellular processes. This inhibition may lead to the suppression of cancer cell growth, viral replication, and fungal growth.
Biochemical and Physiological Effects:
FPEU has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, which is a process of programmed cell death, in cancer cells. FPEU has also been found to inhibit the replication of certain viruses, such as HIV and herpes simplex virus. In addition, FPEU has been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

FPEU has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in pure form using column chromatography. FPEU has also been found to be stable under various conditions, making it suitable for use in various assays. However, FPEU has some limitations as well. It is not very soluble in water, which may limit its use in certain experiments. In addition, FPEU has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well understood.

Future Directions

There are several future directions for research on FPEU. One area of interest is the development of FPEU-based drugs for the treatment of cancer, viral infections, and neurodegenerative diseases. Another potential direction is the investigation of the mechanism of action of FPEU and the identification of its molecular targets. Furthermore, the toxicity and pharmacokinetics of FPEU need to be further studied to determine its safety and efficacy for use in humans.
Conclusion:
In conclusion, FPEU is a promising chemical compound that has shown potential therapeutic applications in various areas of medicine. Its synthesis method is relatively simple, and it has been extensively studied for its biochemical and physiological effects. However, further research is needed to fully understand its mechanism of action, toxicity, and pharmacokinetics. The future directions for research on FPEU are exciting, and it is likely that this chemical compound will continue to gain attention in the field of medicinal chemistry.

Scientific Research Applications

FPEU has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antifungal properties. In addition, FPEU has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-(2-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2S/c17-15-8-6-14(7-9-15)12-19-16(20)18-11-10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDIHHQPPHOYEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=S)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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